4-(acetylamino)-5-chloro-N-cycloheptyl-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-N-cycloheptyl-4-acetamido-2-methoxybenzamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a chloro group, a cycloheptyl ring, an acetamido group, and a methoxy group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-cycloheptyl-4-acetamido-2-methoxybenzamide typically involves multiple stepsFor instance, the benzamide core can be synthesized by reacting 5-chloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with cycloheptylamine to yield the desired benzamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-cycloheptyl-4-acetamido-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: Formation of 5-chloro-N-cycloheptyl-4-hydroxy-2-methoxybenzamide.
Reduction: Formation of 5-chloro-N-cycloheptyl-4-amino-2-methoxybenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
5-Chloro-N-cycloheptyl-4-acetamido-2-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-chloro-N-cycloheptyl-4-acetamido-2-methoxybenzamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The compound’s structure allows it to interact with various pathways, potentially modulating biological processes such as signal transduction or gene expression .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-cycloheptyl-acetamide: Similar in structure but lacks the methoxy group.
Dichloroaniline: Contains two chloro groups but lacks the cycloheptyl and acetamido groups.
Uniqueness
5-Chloro-N-cycloheptyl-4-acetamido-2-methoxybenzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the cycloheptyl ring and the methoxy group distinguishes it from other benzamide derivatives, potentially enhancing its stability and reactivity in various applications .
Properties
Molecular Formula |
C17H23ClN2O3 |
---|---|
Molecular Weight |
338.8 g/mol |
IUPAC Name |
4-acetamido-5-chloro-N-cycloheptyl-2-methoxybenzamide |
InChI |
InChI=1S/C17H23ClN2O3/c1-11(21)19-15-10-16(23-2)13(9-14(15)18)17(22)20-12-7-5-3-4-6-8-12/h9-10,12H,3-8H2,1-2H3,(H,19,21)(H,20,22) |
InChI Key |
QHRWSOJHZKCPOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)NC2CCCCCC2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.